p-Menthane-3,8-diol
p-Menthane-3,8-diol
P-menthane-3,8-diol is a p-menthane monoterpenoid in which p-menthane carries hydroxy groups at C-3 and C-8. It derives from a hydride of a p-menthane.
p-Menthane-3, 8-diol, also known as terpin hydrate or cubebaol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menthane-3, 8-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, p-menthane-3, 8-diol is primarily located in the cytoplasm. p-Menthane-3, 8-diol can be converted into p-menthane. p-Menthane-3, 8-diol is an eucalyptus, herbal, and minty tasting compound that can be found in fruits. This makes p-menthane-3, 8-diol a potential biomarker for the consumption of this food product.
p-Menthane-3, 8-diol, also known as terpin hydrate or cubebaol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menthane-3, 8-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, p-menthane-3, 8-diol is primarily located in the cytoplasm. p-Menthane-3, 8-diol can be converted into p-menthane. p-Menthane-3, 8-diol is an eucalyptus, herbal, and minty tasting compound that can be found in fruits. This makes p-menthane-3, 8-diol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
42822-86-6
VCID:
VC20856528
InChI:
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3
SMILES:
CC1CCC(C(C1)O)C(C)(C)O
Molecular Formula:
C10H20O2
Molecular Weight:
172.26 g/mol
p-Menthane-3,8-diol
CAS No.: 42822-86-6
Cat. No.: VC20856528
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | P-menthane-3,8-diol is a p-menthane monoterpenoid in which p-menthane carries hydroxy groups at C-3 and C-8. It derives from a hydride of a p-menthane. p-Menthane-3, 8-diol, also known as terpin hydrate or cubebaol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menthane-3, 8-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, p-menthane-3, 8-diol is primarily located in the cytoplasm. p-Menthane-3, 8-diol can be converted into p-menthane. p-Menthane-3, 8-diol is an eucalyptus, herbal, and minty tasting compound that can be found in fruits. This makes p-menthane-3, 8-diol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 42822-86-6 |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
| Standard InChI | InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 |
| Standard InChI Key | LMXFTMYMHGYJEI-UHFFFAOYSA-N |
| SMILES | CC1CCC(C(C1)O)C(C)(C)O |
| Canonical SMILES | CC1CCC(C(C1)O)C(C)(C)O |
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